molecular formula C21H23N5O3S B11669678 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11669678
M. Wt: 425.5 g/mol
InChI Key: FQZBNGMLKRXEBJ-LPYMAVHISA-N
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Description

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a synthetically designed small molecule recognized in scientific literature as a potent dual inhibitor targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases. Its mechanism of action involves competitive binding at the ATP-binding sites of these receptors, thereby suppressing their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and angiogenesis. This dual inhibitory profile is of significant research value in oncology, particularly for investigating cross-talk and resistance mechanisms in cancers where both EGFR-driven tumor growth and VEGF-mediated angiogenesis are contributory factors, such as in non-small cell lung cancer (NSCLC) and colorectal carcinoma. The compound's molecular structure integrates a 1,2,4-triazole core, known for its pharmacophore properties in kinase inhibition, linked via a sulfanylacetohydrazide bridge to a (E)-(2,3-dimethoxyphenyl)methylidene moiety, which contributes to its binding affinity and selectivity. In vitro studies have demonstrated its efficacy in inhibiting the growth of various human cancer cell lines. Researchers utilize this compound as a chemical tool to probe the synergistic effects of concurrent EGFR and VEGFR2 pathway blockade, to study tumor microenvironment interactions, and to evaluate potential therapeutic strategies aimed at overcoming resistance to single-agent targeted therapies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(15-9-6-5-7-10-15)24-25-21(26)30-14-18(27)23-22-13-16-11-8-12-17(28-2)19(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+

InChI Key

FQZBNGMLKRXEBJ-LPYMAVHISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:

  • Formation of ethyl phenylthiosemicarbazide :
    Phenyl isothiocyanate (1.0 equiv) reacts with ethyl hydrazinecarboxylate (1.1 equiv) in anhydrous ethanol under reflux for 6 hours . The product precipitates upon cooling and is filtered (Yield: 78–85%).

  • Cyclization to triazole-thiol :
    The thiosemicarbazide is treated with 2 M NaOH at 80°C for 4 hours. Acidification with HCl yields 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a white solid (Yield: 90–95%) .

Characterization Data :

  • FT-IR (KBr) : 2560 cm⁻¹ (–SH stretch), 1602 cm⁻¹ (C=N), 1530 cm⁻¹ (C–N).

  • ¹H NMR (DMSO-d₆) : δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.45–7.89 (m, 5H, Ph) .

Alkylation to Form 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

The thiol group undergoes nucleophilic substitution with chloroacetohydrazide:

  • Reaction conditions :
    4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) and chloroacetohydrazide (1.2 equiv) are stirred in dry DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 hours . The product is purified via recrystallization from ethanol (Yield: 82–88%).

Characterization Data :

  • FT-IR (KBr) : 3280 cm⁻¹ (N–H), 1664 cm⁻¹ (C=O), 1548 cm⁻¹ (C=N).

  • ¹³C NMR (DMSO-d₆) : δ 14.1 (CH₂CH₃), 35.6 (CH₂CH₃), 43.8 (SCH₂), 162.1 (C=O) .

Condensation with 2,3-Dimethoxybenzaldehyde

The hydrazide intermediate reacts with 2,3-dimethoxybenzaldehyde to form the hydrazone:

  • Schiff base formation :
    2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1.0 equiv) and 2,3-dimethoxybenzaldehyde (1.1 equiv) are refluxed in ethanol with 3 drops of glacial acetic acid for 4 hours . The product is filtered and recrystallized from methanol (Yield: 75–80%).

Optimization Notes :

  • Catalyst : Acetic acid enhances imine bond formation by protonating the carbonyl oxygen.

  • Stereochemistry : The E-configuration is favored due to steric hindrance between the triazole and dimethoxyphenyl groups .

Characterization Data :

  • FT-IR (KBr) : 3016 cm⁻¹ (N–H), 1632 cm⁻¹ (C=O), 1589 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃), 7.12–7.94 (m, 8H, Ar–H) .

Mechanistic Insights and Side Reactions

  • Triazole Cyclization :
    Base-mediated cyclization proceeds via deprotonation of the thiosemicarbazide nitrogen, followed by intramolecular nucleophilic attack and elimination of water .

  • Hydrazone Formation :
    The aldehyde carbonyl undergoes nucleophilic attack by the hydrazide’s amine group, forming a tetrahedral intermediate that dehydrates to the imine .

Common Side Reactions :

  • Oxidation : Thiol groups may oxidize to disulfides if exposed to air; inert atmospheres are recommended during synthesis .

  • Over-alkylation : Excess chloroacetohydrazide can lead to di-substituted products; stoichiometric control is critical .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole-thiol synthesisNaOH, 80°C, 4 hours90–9598.5
AlkylationK₂CO₃, DMF, 60°C, 8 hours82–8897.8
Hydrazone formationEtOH, AcOH, reflux, 4 hours75–8099.1

Data adapted from .

Scale-Up Considerations

  • Triazole-thiol : Batch sizes >500 g require extended cooling times to prevent disulfide formation.

  • Hydrazone purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) improves purity to >99% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a hydrazide functional group along with a 1,2,4-triazole moiety and a methoxy-substituted phenyl group. The synthesis of this compound can be achieved through several methods, typically yielding between 60% and 85%, depending on the conditions used. The structural formula is represented as:

C21H23N5O3S\text{C}_{21}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

Biological Activities

The biological activities of N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide are primarily attributed to the presence of the triazole and hydrazide functionalities. Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Antifungal Activity : Potentially useful in treating fungal infections.
  • Anticancer Effects : Induces apoptosis in cancer cells and inhibits tumor growth through modulation of cell signaling pathways.

Case Studies and Research Findings

Research has demonstrated the effectiveness of similar compounds in various therapeutic areas. For instance:

  • Anticancer Research : A study indicated that triazole derivatives can significantly reduce tumor size in animal models by inducing apoptosis in malignant cells .
  • Antimicrobial Studies : Compounds structurally related to this compound have shown promising results against resistant bacterial strains .
  • Molecular Docking Studies : In silico analyses have suggested potential binding affinities for this compound with targets involved in inflammatory responses .

Mechanism of Action

The mechanism by which N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its triazole ring and hydrazide moiety. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N'-arylidene-2-(1,2,4-triazol-3-ylthio)acetohydrazides. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents on Aromatic Ring Triazole Substituents Key Differences References
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 2,3-Dichloro 4-Ethyl, 5-Phenyl Electron-withdrawing Cl groups enhance electrophilicity but reduce solubility compared to methoxy groups.
2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 4-Hydroxy-3,5-dimethoxy 4-Ethyl, 5-(4-Methoxyphenyl) Additional hydroxyl and methoxy groups increase polarity and hydrogen-bonding potential.
N′-[(E)-(3-Allyl-2-Hydroxyphenyl)methylene]-2-[(4-Ethyl-5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 3-Allyl-2-hydroxy 4-Ethyl, 5-Phenyl Allyl and hydroxy groups introduce steric bulk and potential for radical scavenging.
N'-[{(2-Phenyl)methylidene]-2-(4-(Fluorophenyl)-5-(Pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide (ZE-4c) Fluorophenyl, Pyridine 4-Fluorophenyl, 5-Pyridine Fluorine and pyridine substituents enhance metabolic stability and π-π stacking interactions.

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound improve solubility in polar solvents compared to dichloro derivatives .
  • Synthetic Flexibility : Substituents on the arylidene moiety (e.g., allyl, nitro, hydroxy) are introduced via condensation with appropriate aldehydes, enabling tailored physicochemical properties .

Physicochemical Properties

  • Solubility : Methoxy and hydroxy substituents enhance aqueous solubility (e.g., logP = 2.1 for the target compound vs. 3.5 for dichloro derivatives) .
  • Thermal Stability : Triazole-thioether linkages confer high thermal stability (decomposition >250°C), as confirmed by TGA analyses in related compounds .

Biological Activity

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structural features, which include a hydrazide functional group and a 1,2,4-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Molecular Structure

PropertyValue
Molecular Formula C21H23N5O3S
Molecular Weight 425.513 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds containing both triazole and hydrazide functionalities exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is crucial for enhancing these activities due to its ability to interact with microbial enzymes and disrupt cellular processes .

Antifungal Properties

Studies have demonstrated that this compound possesses notable antifungal activity. In vitro tests have revealed that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for further development as an antifungal agent .

Anticancer Effects

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures were tested against several cancer cell lines (e.g., HeLa and L1210) and demonstrated IC50 values indicating significant cytotoxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Cell Signaling Modulation : It can interfere with signaling pathways that regulate cell cycle progression and apoptosis.
  • Interaction with Biomolecules : The triazole moiety facilitates interactions with proteins and nucleic acids, potentially leading to altered cellular functions .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various triazole derivatives in human cancer cell lines. The results indicated that the presence of the triazole ring significantly lowered the IC50 values compared to compounds lacking this feature. Specifically, this compound exhibited an IC50 of approximately 10 µM against HeLa cells .

Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, this compound was tested against clinical isolates of Candida species. The results showed that it inhibited fungal growth at concentrations as low as 5 µg/mL, comparable to standard antifungal agents like fluconazole .

Q & A

Q. Purification :

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for complex mixtures .

Q. Key Considerations :

  • Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) .
  • Optimize stoichiometry to avoid side products like unreacted aldehydes .

How can the structural integrity of this compound be validated?

Methodological Answer:
Use complementary analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm methoxy (δ 3.8–4.0 ppm), triazole protons (δ 8.0–8.5 ppm), and hydrazone imine proton (δ ~11.5 ppm) .
    • ¹³C NMR : Identify carbonyl (C=O at ~165–170 ppm) and triazole carbons (δ 140–160 ppm) .
  • IR Spectroscopy : Detect C=N stretch (~1600 cm⁻¹) and S-C=S vibrations (~680 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL-2018) .

Q. Data Cross-Validation :

  • Compare experimental NMR/IR data with computational predictions (e.g., DFT) to resolve ambiguities .

What are the key functional groups influencing its reactivity?

Methodological Answer:
Critical functional groups include:

Triazole Ring : Participates in π-π stacking and hydrogen bonding, enhancing biological interactions .

Hydrazone Linkage (C=N) : Prone to hydrolysis under acidic/basic conditions; stabilize with anhydrous solvents .

Sulfanyl Group (-S-) : Susceptible to oxidation (e.g., H₂O₂ → sulfoxide) .

Q. Reactivity Pathways :

  • Nucleophilic Substitution : Bromo/chloro substituents on aryl rings allow cross-coupling reactions (e.g., Suzuki) .
  • Reduction : Hydrazone can be reduced to hydrazine derivatives using NaBH₄ .

Advanced Research Questions

How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:
Scenario : Overlapping peaks in ¹H NMR due to conformational flexibility.
Solutions :

  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by cooling samples .
  • 2D NMR (COSY, HSQC) : Assign coupling partners and resolve multiplicities .
  • Crystallographic Validation : Compare solution-state NMR with solid-state X-ray structures .

Example : A 2,3-dimethoxyphenyl group’s rotamers may cause splitting; VT-NMR at 233K simplifies spectra .

What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:
Variables to Optimize :

  • Solvent Choice : Replace ethanol with DMF for higher triazole cyclization yields (~85% vs. 70%) .
  • Catalyst Screening : Use p-toluenesulfonic acid (5 mol%) for faster Schiff base condensation .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6 hours for hydrazone formation) .

Q. Case Study :

  • Scale-Up Challenge : Low yield (~40%) in triazole sulfanyl step.
  • Solution : Use Dean-Stark trap to remove H₂O and shift equilibrium .

What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?

Methodological Answer:
Hypothesized Targets :

  • Cyclooxygenase (COX) : Triazole-sulfanyl groups may block arachidonic acid binding pockets, reducing platelet aggregation (IC₅₀ ~12 µM) .
  • Antioxidant Activity : Scavenges free radicals via hydrazone and methoxy groups (FRAP assay: 1.5× BHT activity) .

Q. Experimental Design :

Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 5KIR) .

Enzyme Assays : Measure IC₅₀ via UV-Vis (e.g., inhibition of ADP-induced platelet aggregation) .

SAR Studies : Compare analogs with substituent variations (Table 1).

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